![molecular formula C16H23BrN2O4 B112683 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine CAS No. 497159-91-8](/img/structure/B112683.png)
2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine
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Description
2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine, also known as 2-BisBOC-A5B3MP, is an organic compound that has been studied for its potential applications in scientific research. It is a brominated pyridine derivative, with the bromine atom located at the 5-position of the pyridine ring. It has been used in a variety of synthetic reactions, due to its reactivity and stability. It has also been used in a variety of biochemical and physiological studies, due to its ability to interact with proteins and other biomolecules.
Scientific Research Applications
Synthesis of Pyridine Derivatives
Pyridine derivatives, such as those related to 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine, are synthesized for their critical roles as intermediates in the production of bioactive compounds and materials. For example, amination of bromopyridines with diamines leads to bis(aminopyridines), which are useful in forming metal complexes with potential applications in catalysis and material science (Crust, Munslow, & Scott, 2005). Similarly, ferrocenyl bridged bisaminopyridines have been synthesized, demonstrating the importance of pyridine derivatives in creating compounds with unique structural and bonding characteristics (Karakuzu, Maisel, Irrgang, & Kempe, 2006).
Structural Elucidation and Material Properties
The structural elucidation of pyridine derivatives enhances our understanding of their potential applications. For instance, the crystal structure analysis of bis(2-amino-5-methylpyridinium) tetrachlorozincate reveals insights into the minimal tetrahedral distortion of ZnCl4^2− ion, which could influence the design of metal-organic frameworks and coordination compounds for various applications (Albrecht, Landee, & Turnbull, 2003). Furthermore, studies on compounds like 2-amino-6-bromopyridine highlight their significance as intermediates in pharmaceutical synthesis, showcasing the versatility of pyridine derivatives in creating a wide range of bioactive molecules (Liang, 2010).
Applications in Coordination Chemistry and Catalysis
Pyridine derivatives are pivotal in coordination chemistry and catalysis, forming complexes with metals that exhibit unique properties. The synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine shows their utility in complexing with lanthanide(III) cations, which could be applied in luminescence, magnetic materials, and catalysis (Charbonnière, Weibel, & Ziessel, 2001). Another example includes the synthesis and structural elucidation of isophthalamide derivatives as potential receptors for chromate anions, emphasizing the role of pyridine-based ligands in environmental remediation and sensor technology (Kadir, Omar, Haris, & Ramli, 2019).
properties
IUPAC Name |
tert-butyl N-(5-bromo-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLXOZWDGQGERD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621874 |
Source
|
Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine | |
CAS RN |
497159-91-8 |
Source
|
Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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